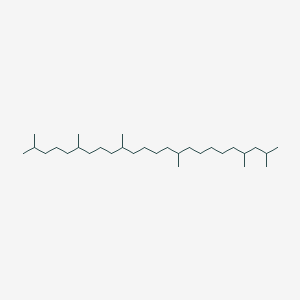![molecular formula C20H26N2O B14351793 N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-38-1](/img/structure/B14351793.png)
N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two distinct phenyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 2-(2-methylphenyl)propan-2-amine with 2-phenylpropan-2-amine in the presence of a urea derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The phenyl groups in the compound may interact with aromatic residues in proteins, leading to changes in protein function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
2-Phenyl-2-propanol: A compound with a phenyl group attached to a propanol moiety.
Uniqueness
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of two distinct phenyl groups attached to a urea moiety, which imparts specific chemical and biological properties
Propiedades
Número CAS |
91749-38-1 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[2-(2-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H26N2O/c1-15-11-9-10-14-17(15)20(4,5)22-18(23)21-19(2,3)16-12-7-6-8-13-16/h6-14H,1-5H3,(H2,21,22,23) |
Clave InChI |
SZIRWQHQMGNTMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


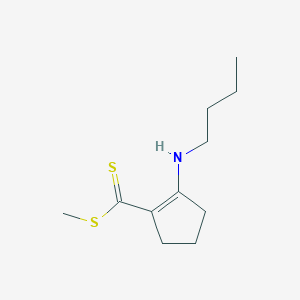


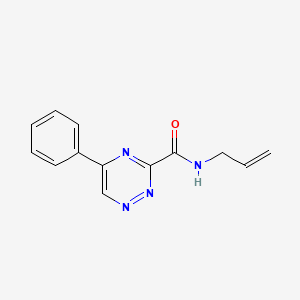
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

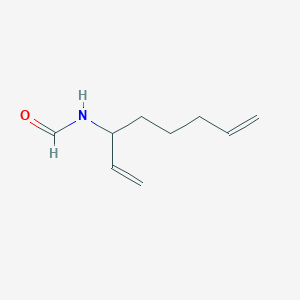


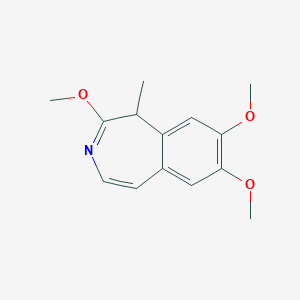
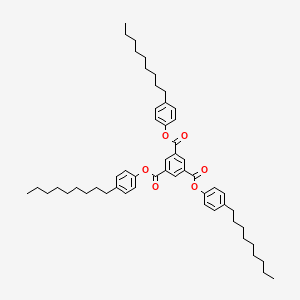

![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
